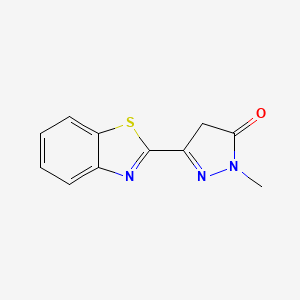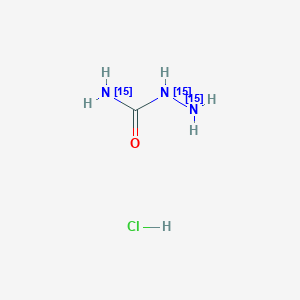
Semicarbazide hydrochloride-15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide hydrochloride-15N3 is a labeled derivative of semicarbazide hydrochloride, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of semicarbazide hydrochloride-15N3 involves the reaction of urea labeled with nitrogen-15 with hydrazine, followed by the addition of hydrochloric acid. The process can be summarized as follows :
Mixing urea labeled with nitrogen-15, sodium hypochlorite, and sodium hydroxide: This mixture is catalyzed and filtered to collect the liquid supernatant.
Distillation under reduced pressure: The supernatant is distilled to obtain a solution of 15N2-N2H4.H2O.
Reaction with urea labeled with nitrogen-15: The obtained solution is mixed with urea labeled with nitrogen-15, followed by concentration and dehydration.
pH regulation and recrystallization: The pH is adjusted, and the solution is concentrated again to remove ionized water, followed by recrystallization to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to achieve the desired isotopic labeling and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide hydrochloride-15N3 undergoes various chemical reactions, including:
Condensation reactions: Reacts with aldehydes and ketones to form semicarbazones.
Oxidation and reduction reactions: Can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Condensation reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Semicarbazones: Formed from the reaction with aldehydes and ketones, useful in various analytical applications.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Semicarbazide hydrochloride-15N3 has a wide range of applications in scientific research, including:
Biology: Utilized in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a marker in metabolic studies.
Mécanisme D'action
The mechanism of action of semicarbazide hydrochloride-15N3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable semicarbazones. This reaction is useful in analytical chemistry for the identification and quantification of carbonyl-containing compounds . Additionally, its isotopic labeling allows for detailed studies of metabolic pathways and enzyme interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Semicarbazide: The non-labeled version of semicarbazide hydrochloride.
Thiosemicarbazide: A sulfur-containing analog with similar reactivity but different properties.
Carbazide: Structurally related with the general formula (R2NNH)2C(O).
Uniqueness
Semicarbazide hydrochloride-15N3 is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides insights into reaction mechanisms, metabolic pathways, and enzyme interactions that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
CH6ClN3O |
|---|---|
Poids moléculaire |
114.51 g/mol |
Nom IUPAC |
(15N)azanylurea;hydrochloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i2+1,3+1,4+1; |
Clé InChI |
XHQYBDSXTDXSHY-ZNYUTZBJSA-N |
SMILES isomérique |
C(=O)([15NH2])[15NH][15NH2].Cl |
SMILES canonique |
C(=O)(N)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)

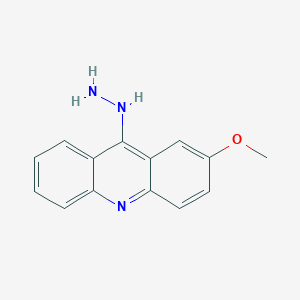
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
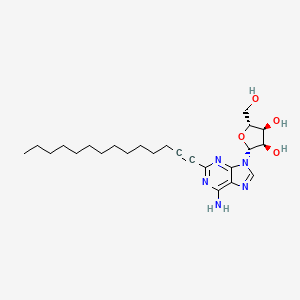
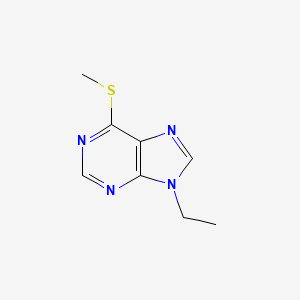
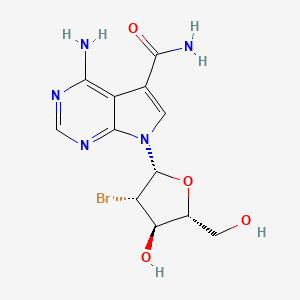
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)

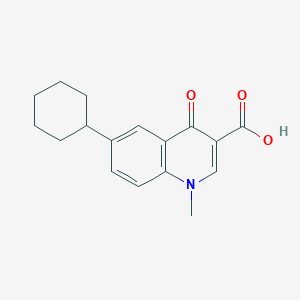
![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
